molecular formula C10H8ClN3O3 B5507653 2-chlorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate

2-chlorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Cat. No. B5507653
M. Wt: 253.64 g/mol
InChI Key: SCLZEOPELCQJCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chlorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate is a chemical compound belonging to the oxadiazole class. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. These compounds are of interest due to their various biological activities and applications in different fields of chemistry.

Synthesis Analysis

The synthesis of oxadiazole derivatives, like 2-chlorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate, generally involves the condensation of appropriate precursors such as semicarbazide/thiosemicarbazide and aldehydes, followed by oxidative bond formation processes. For instance, Niu et al. (2015) described the synthesis of 2-amino-substituted 1,3,4-oxadiazoles through a transition-metal-free sequential synthesis process, indicating a methodology that might be relevant for the synthesis of similar compounds (Niu et al., 2015).

Molecular Structure Analysis

Oxadiazoles, including the 2-chlorobenzyl derivative, exhibit interesting molecular structures characterized by a five-membered ring containing nitrogen and oxygen atoms. The molecular structure influences the compound's reactivity and interaction with biological targets. For example, a study by Salama (2020) on 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine derivatives underscores the significance of the oxadiazole moiety's structural features (Salama, 2020).

Chemical Reactions and Properties

Oxadiazoles can undergo various chemical reactions due to the presence of reactive functional groups. These reactions include acylation, nitrosation, and cyclization, as illustrated in multiple studies. For instance, the work by Shah (2012) on the synthesis of oxadiazole derivatives demonstrates various chemical transformations that these compounds can undergo, which could be applied to 2-chlorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate (Shah, 2012).

Physical Properties Analysis

The physical properties of oxadiazoles, including melting points, solubility, and crystalline structure, are influenced by their molecular arrangement. For example, the research by Willer et al. (2013) on the crystal structure of oxadiazole derivatives provides insights into the physical characteristics that might be relevant for 2-chlorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate (Willer et al., 2013).

Chemical Properties Analysis

The chemical properties of oxadiazoles are largely defined by the oxadiazole ring and the substituents attached to it. These properties include reactivity, stability, and the ability to form various chemical bonds. The study by Bretanha et al. (2011) on the synthesis of oxadiazoles using ultrasound irradiation highlights the reactivity and synthetic versatility of these compounds, which can be extrapolated to understand the chemical properties of 2-chlorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate (Bretanha et al., 2011).

Scientific Research Applications

Synthesis and Characterization

Novel Synthetic Approaches

One prominent application is in the field of organic synthesis, where novel methods have been developed for the efficient production of 1,3,4-oxadiazole derivatives. For example, a novel one-pot, four-component condensation reaction has been established as an efficient approach for the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives using a Ugi-4CR/aza-Wittig sequence. This method provides an alternative to the synthesis of fully substituted 1,3,4-oxadiazole derivatives without the need for a catalyst or activation, offering high yields at ambient temperature (Ramazani & Rezaei, 2010).

Bioisosteric Applications

Another area of application is in the exploration of oxadiazoles as bioisosteres. For instance, the hydroxy-1,2,5-oxadiazolyl moiety has been investigated as a bioisoster for the carboxyl group in gamma-aminobutyric acid (GABA) related compounds. This study revealed that 4-substituted 1,2,5-oxadiazol-3-ols exhibit close pK(a) values to GABA and show weak agonist and partial agonist profiles at GABA(A) receptors, suggesting the 4-hydroxy-1,2,5-oxadiazol-3-yl unit as a nonclassical bioisoster for the carboxyl group (Lolli et al., 2006).

Pharmacological Characterization

Antibacterial Activity

Some new heterocyclic 1,3,4-oxadiazoles, synthesized from 2-chlorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate derivatives, have been shown to possess antibacterial activity. The creation of these compounds involves the reaction of chlorobenzylidine-1,3,4-oxadiazoles with various reagents, resulting in compounds that exhibit diverse biological activities due to the presence of the -N=C-O- grouping (Ghattas et al., 1982).

Future Directions

The future directions for “2-chlorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate” could involve further exploration of its potential applications, particularly in the field of medicinal chemistry given the wide range of applications of oxadiazoles .

properties

IUPAC Name

(2-chlorophenyl)methyl 4-amino-1,2,5-oxadiazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O3/c11-7-4-2-1-3-6(7)5-16-10(15)8-9(12)14-17-13-8/h1-4H,5H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLZEOPELCQJCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)C2=NON=C2N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.